DIG(Pfp)2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

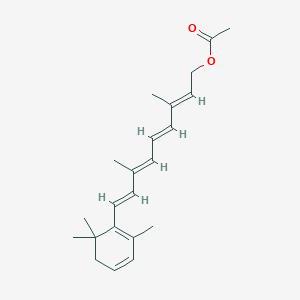

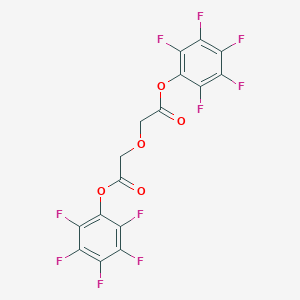

DIG(Pfp)2, also known as 2,2’-Oxydiacetic acid bis-pentafluorophenyl ester or Bis-pentafluorophenyl diglycolic acid, is a chemical compound with the molecular formula C16H4F10O5 . It has a molecular weight of 466.18 g/mol .

Synthesis Analysis

While specific synthesis methods for DIG(Pfp)2 were not found, the synthesis of similar compounds often involves the use of pentafluoropyridine (PFP), a commercially available reagent, in the deoxyfluorination of carboxylic acids to acyl fluorides . The acyl fluorides can be formed from a range of acids under mild conditions .

Molecular Structure Analysis

The IUPAC name for DIG(Pfp)2 is (2,3,4,5,6-pentafluorophenyl) 2- [2-oxo-2- (2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate . Its InChI is InChI=1S/C16H4F10O5/c17-5-7 (19)11 (23)15 (12 (24)8 (5)20)30-3 (27)1-29-2-4 (28)31-16-13 (25)9 (21)6 (18)10 (22)14 (16)26/h1-2H2 .

Physical And Chemical Properties Analysis

DIG(Pfp)2 has a molecular weight of 466.18 g/mol . It has a computed XLogP3-AA of 4 . It has 0 hydrogen bond donors and 15 hydrogen bond acceptors . It has 8 rotatable bonds . Its exact mass and monoisotopic mass are 465.98990484 g/mol . Its topological polar surface area is 61.8 Ų . It has 31 heavy atoms . Its complexity is computed to be 560 .

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC)

DIG(Pfp)2: is utilized in HPLC columns for its unique selectivity, particularly in the analysis of halogenated compounds and non-halogenated polar compounds . Its ability to provide alternative selectivity to C18 columns makes it valuable for complex mixtures where traditional columns may not suffice.

Pharmaceutical Research

In pharmaceutical research, DIG(Pfp)2 plays a crucial role in drug delivery systems. It’s used in the development of acoustically triggered perfluorocarbon double emulsions, which can spatially and temporally control the delivery of water-soluble drugs . This application is significant for targeted drug therapies.

Environmental Science

DIG(Pfp)2: has potential applications in environmental science, particularly in the study of life sciences and chemical technology. It could be involved in the principles of chemistry modules, contributing to the understanding of environmental impact assessments and baseline studies .

Analytical Chemistry

In analytical chemistry, DIG(Pfp)2 is recognized for its enhanced selectivity in stationary phases. It provides improved retention and selectivity for positional isomers of halogenated compounds and efficient separation of closely related compounds .

Materials Science

DIG(Pfp)2: could be relevant in materials science, especially in the development of universal neural network potentials for material discovery. It may be part of the datasets that include diverse sets of virtual structures used to attain universality in material simulations .

Biochemistry

In biochemistry, DIG(Pfp)2 is associated with digoxigenin (DIG) labeling methods. It’s a nonradioactive technology used to label and detect nucleic acids for multiple applications, providing specific detection and high sensitivity .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIBHSPJYBFDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H4F10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433628 |

Source

|

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DIG(Pfp)2 | |

CAS RN |

158573-58-1 |

Source

|

| Record name | DIG(Pfp)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B129763.png)